molecular formula C12H8BrN3 B13884023 5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13884023
M. Wt: 274.12 g/mol
InChI Key: XCTIILGKCCMZER-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group at the 4th position of the pyrrolo[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating and the use of solvents like ethanol or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate. Reactions are often conducted in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H8BrN3/c13-9-6-14-12-10(9)11(15-7-16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)

InChI Key

XCTIILGKCCMZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CNC3=NC=N2)Br

Origin of Product

United States

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